molecular formula C19H21NO3S B2864530 3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one CAS No. 827620-41-7

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No. B2864530
CAS RN: 827620-41-7
M. Wt: 343.44
InChI Key: CTJNJQSSPLZKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promising results in various scientific research applications. In

Scientific Research Applications

  • Synthesis Methods :

    • A new synthesis method for 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs, was achieved using tert-butyl hydroperoxide mediated cycloaddition. This method provides a straightforward route for forming a C-S bond and quinoline ring in one step through a sulfonylation-cyclization-aromatization process (Zhang et al., 2016).
    • Another synthesis approach involves a visible-light-induced, Eosin Y catalyzed three-component synthesis of 3-arylsulfonylquinoline derivatives. This efficient method incorporates C-S bonds and quinolines formation in a single step and exhibits good substrate scope and functional group tolerance (Sun, Yin, & Zhang, 2018).
  • Pharmacological and Biological Applications :

    • An efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates revealed that some compounds showed cytotoxic activity against various cancer cell lines. These findings indicate potential applications in cancer therapy (Gómez-García et al., 2017).
    • The synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showed that some compounds exhibited antimicrobial and antifungal activities, suggesting potential applications in treating microbial infections (Fadda, El-Mekawy, & AbdelAal, 2016).
    • A study on novel chloroquinoline derivatives incorporating a biologically active benzenesulfonamide moiety revealed that some compounds demonstrated significant anticancer activity. This highlights the potential for developing new anticancer agents (Ghorab et al., 2016).
  • Chemical Behavior and Properties :

    • Investigations into the chemical behavior of certain derivatives showed that they can undergo various reactions under specific conditions, leading to the formation of different types of compounds. These studies contribute to understanding the chemistry and potential applications of these derivatives (Various Authors, Various Years).

properties

IUPAC Name

3-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(20-13-6-10-17-9-4-5-11-18(17)20)12-14-24(22,23)15-16-7-2-1-3-8-16/h1-5,7-9,11H,6,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJNJQSSPLZKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

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